

# Application Notes and Protocols for Utilizing MDL3 in Liver Injury Models

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### Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. One emerging mechanism implicated in cholestatic DILI is the inhibition of the Multidrug Resistance Protein 3 (MDR3), also known as ATP-binding cassette subfamily B member 4 (ABCB4). In this document, "MDL3" will be used to refer to MDR3. MDL3 is a phospholipid flippase located on the canalicular membrane of hepatocytes, responsible for translocating phosphatidylcholine (PC) into the bile.[1] Inhibition of MDL3 disrupts the formation of mixed micelles with bile acids and cholesterol, leading to an excess of free bile acids that are toxic to cholangiocytes, the cells lining the bile ducts.[1] This can result in cholestasis, inflammation, fibrosis, and in severe cases, vanishing bile duct syndrome.

These application notes provide detailed protocols for utilizing both in vivo and in vitro models to study the role of **MDL3** inhibition in liver injury. The protocols are intended to guide researchers in assessing the potential of drug candidates to inhibit **MDL3** and induce cholestatic DILI.

## I. In Vivo Liver Injury Model: The Mdr2 Knockout Mouse



The Mdr2 knockout (Mdr2-/-) mouse, the murine ortholog of human MDR3, is the most widely used in vivo model to study the consequences of **MDL3** deficiency. These mice spontaneously develop cholestatic liver injury that mimics human conditions like progressive familial intrahepatic cholestasis type 3 (PFIC3).[2]

## **Experimental Protocol: Mdr2 Knockout Mouse Model of Cholestatic Liver Injury**

- 1. Animal Husbandry and Maintenance:
- Strain: Mdr2-/- mice (commonly on an FVB or BALB/c background). Note that the genetic background can influence the severity and progression of liver disease, with BALB/c mice showing accelerated fibrosis.[2]
- Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
- Genotyping: Confirm the genotype of all animals by PCR analysis of tail DNA.
- Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
- 2. Timeline of Liver Injury Progression:

The progression of liver injury in Mdr2-/- mice is age-dependent:

- 4-6 weeks: Initial signs of liver injury, including portal inflammation and ductular reaction, can be observed.[3][4]
- 8-12 weeks: Development of periductular "onion-skin" type fibrosis and significant portal hypertension.[2][3]
- 3-5 months: Established bridging fibrosis and septa formation.[4]
- 9-12 months: Appearance of dysplastic nodules and progression to hepatocellular carcinoma (HCC).[5][6]



- 3. Assessment of Liver Injury:
- a. Serum Biomarkers:
- Collect blood via retro-orbital bleeding or cardiac puncture at designated time points.
- Process blood to obtain serum and store at -80°C until analysis.
- Measure the following markers of liver injury using commercially available kits:
  - Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for hepatocellular injury.[7]
  - Alkaline phosphatase (ALP) and Total bilirubin (TBIL) for cholestatic injury.[8][9]
  - Pro-inflammatory cytokines (e.g., CCL2, TGF-β1) can also be measured by ELISA.[7]
- b. Histological Analysis:
- At the end of the experiment, euthanize mice and perfuse the liver with phosphate-buffered saline (PBS).
- Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
- Embed the fixed tissue in paraffin and cut 4-5 μm sections.
- Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammation, and necrosis.[10]
- Use Sirius Red or Gomori's trichrome staining to visualize and quantify collagen deposition and fibrosis.[11]
- Perform immunohistochemistry for markers such as:
  - Cytokeratin 19 (CK19) to visualize bile duct proliferation.
  - F4/80 to identify macrophages and assess inflammation.[5]



- $\circ$   $\alpha$ -Smooth Muscle Actin ( $\alpha$ -SMA) to identify activated hepatic stellate cells, which are key drivers of fibrosis.[4]
- c. Histological Scoring of Liver Injury:

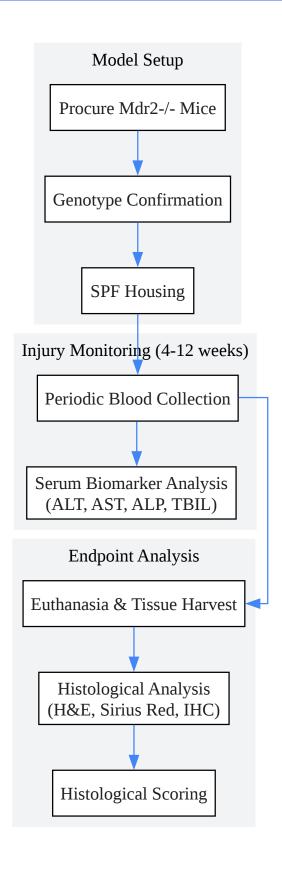
A semi-quantitative scoring system can be used to assess the severity of liver injury based on H&E stained sections.

Score	Hepatocellular Necrosis	Bleeding	Inflammatory Cell Infiltration
0	None	None	None
1	Single cell necrosis	Minimal	Mild infiltration in portal areas
2	Focal necrosis (<30%)	Moderate	Moderate infiltration in portal areas
3	Multifocal necrosis (30-60%)	Severe	Severe infiltration with extension into the lobules
4	Confluent necrosis (>60%)	N/A	Widespread severe infiltration

Table adapted from various histological scoring systems.[13]

## Experimental Workflow for the Mdr2 Knockout Mouse Model





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Caption: Workflow for the Mdr2 knockout mouse model of liver injury.



### II. In Vitro Models for Assessing MDL3 Inhibition

In vitro assays are crucial for screening compounds for their potential to inhibit **MDL3** and for mechanistic studies. Primary human hepatocytes and transfected cell lines are the most common models.

## Protocol 1: MDL3 Inhibition Assay in Primary Human Hepatocytes

This assay measures the efflux of endogenously synthesized, labeled phosphatidylcholine.

- 1. Materials:
- Cryopreserved plateable primary human hepatocytes
- Hepatocyte plating and maintenance medium
- Collagen-coated plates (e.g., 24- or 48-well)
- Deuterium-labeled choline (d9-choline)
- Test compounds and positive control inhibitor (e.g., itraconazole)
- LC-MS/MS system
- 2. Procedure:
- Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).
- d9-Choline Labeling: Replace the medium with fresh maintenance medium containing d9choline and incubate for 24-48 hours to allow for the biosynthesis of d9-labeled phosphatidylcholine (d9-PC).
- Compound Treatment: Wash the cells with warm PBS. Add fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100  $\mu$ M) or a vehicle control (e.g., 0.1% DMSO). Include a positive control inhibitor.



- Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C.
- Sample Collection: At the end of the incubation, collect the supernatant (extracellular medium).
- Quantification of d9-PC: Analyze the concentration of d9-PC in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate the percentage of d9-PC efflux inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Determine the IC50 value (the concentration of the compound that causes 50% inhibition of d9-PC efflux) using a non-linear regression analysis (four-parameter logistic model).[14]
    [15]

## Protocol 2: MDL3 Inhibition Assay in Transfected Cell Lines (e.g., LLC-PK1 or MDCKII)

This assay utilizes a cell line that does not endogenously express **MDL3** but has been stably transfected with the human MDR3 gene.

- 1. Materials:
- LLC-PK1 or MDCKII cells stably transfected with human MDR3.
- Parental LLC-PK1 or MDCKII cells (as a negative control).
- Cell culture medium and supplements.
- Transwell® inserts.
- Fluorescently labeled phosphatidylcholine analog (e.g., NBD-PC).
- Test compounds and positive control inhibitor.



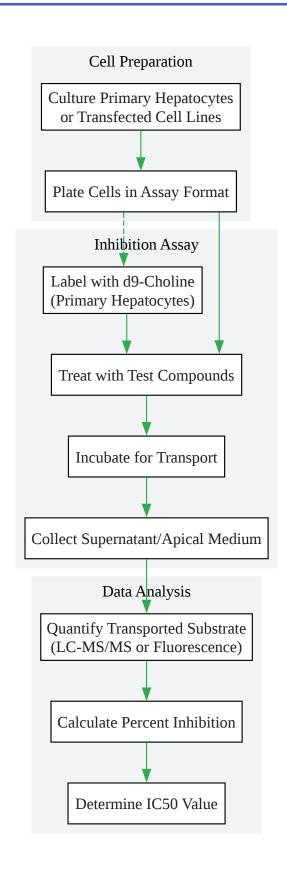
Fluorescence plate reader.

#### 2. Procedure:

- Cell Seeding: Seed the MDR3-transfected and parental cells on Transwell® inserts and culture until a confluent monolayer is formed.
- Compound Treatment: Pre-incubate the cell monolayers with the test compound or vehicle control in both the apical and basolateral chambers for a specified time (e.g., 30-60 minutes).
- Substrate Addition: Add the fluorescently labeled PC analog to the basolateral chamber.
- Transport Assay: Incubate for a defined period (e.g., 1-2 hours) to allow for the transport of the fluorescent substrate across the cell monolayer into the apical chamber.
- Sample Collection: Collect samples from the apical chamber at different time points.
- Fluorescence Measurement: Measure the fluorescence intensity in the collected samples using a fluorescence plate reader.
- Data Analysis:
  - Calculate the rate of apical efflux of the fluorescent PC analog.
  - Determine the percent inhibition of transport for each concentration of the test compound.
  - Calculate the IC50 value as described in the primary hepatocyte protocol.

## Experimental Workflow for In Vitro MDL3 Inhibition Assays





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Caption: Workflow for in vitro MDL3 inhibition assays.



# III. Quantitative Data: MDL3 Inhibition by Various Drugs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several drugs for **MDL3**. This data can be used as a reference for positive controls and for comparing the relative potency of new chemical entities.

Drug	DILI Risk	MDL3 IC50 (µM)	Reference
Itraconazole	Most DILI Concern	3.1	[11]
Ketoconazole	Most DILI Concern	< 5	[16]
Chlorpromazine	Most DILI Concern	5.4	[12]
Ritonavir	Most DILI Concern	0.2	[11]
Cyclosporin A	Most DILI Concern	2.21	[12]
Troglitazone	Most DILI Concern	26.7	[12]
Verapamil	Most DILI Concern	20.3	[12]
Flupirtine	Most DILI Concern	Moderate Inhibitor	[6]
Indomethacin	Most DILI Concern	Non-inhibitor	[6]
Ranitidine	No DILI Concern	>100	[11]
Isotretinoin	No DILI Concern	Non-inhibitor	[6]

Note: IC50 values can vary depending on the assay system used.

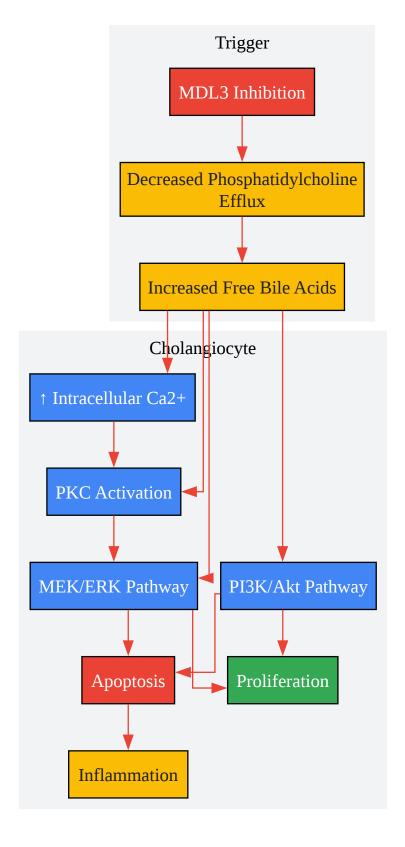
# IV. Signaling Pathways in MDL3-Mediated Liver Injury

Inhibition of **MDL3** leads to the accumulation of cytotoxic bile acids in the biliary system, which can damage cholangiocytes. This damage is mediated by the activation of several intracellular signaling pathways.[17][18]





### Signaling Pathway of Bile Acid-Induced Cholangiocyte **Injury**





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Caption: Signaling pathways in bile acid-induced cholangiocyte injury.

Bile acid accumulation triggers an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[17][18] This leads to the downstream activation of the Mitogenactivated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways.[19][20][21] The balance of these signaling cascades can determine the cellular outcome, leading to either apoptosis and inflammation or, in some contexts, proliferation.

### Conclusion

The study of **MDL3** inhibition is critical for understanding and predicting a specific mechanism of cholestatic DILI. The in vivo Mdr2 knockout mouse model provides a robust system to investigate the long-term consequences of **MDL3** deficiency, while in vitro assays using primary human hepatocytes or transfected cell lines offer valuable tools for screening and mechanistic studies. By employing the detailed protocols and understanding the underlying signaling pathways outlined in these application notes, researchers can effectively evaluate the potential of drug candidates to cause **MDL3**-mediated liver injury and contribute to the development of safer medicines.

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